(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine
Description
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an isocyanocyclohexane structure
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-isocyanocyclohexyl]carbamate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10H,5-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
InChI Key |
VVPQMWHFRQYSDD-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1[N+]#[C-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine typically involves the introduction of the Boc protecting group to the amine functionality of the cyclohexane derivative. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Oxidation and Reduction: The isocyanocyclohexane moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Deprotection: The major product is the free amine.
Oxidation: Products may include various oxidized forms of the isocyanocyclohexane.
Reduction: Reduced forms of the isocyanocyclohexane are obtained.
Scientific Research Applications
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine largely depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid
- rac-(1R,2R,3S,4S)-3-{[(tert-butoxy)carbonyl]amino }bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is unique due to its specific isocyanocyclohexane structure, which imparts distinct chemical properties and reactivity patterns. This makes it particularly valuable in synthetic organic chemistry and various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
